molecular formula C7H6N2S B571333 2H-Pyrido[2,3-e][1,3]thiazine CAS No. 119504-49-3

2H-Pyrido[2,3-e][1,3]thiazine

Cat. No.: B571333
CAS No.: 119504-49-3
M. Wt: 150.199
InChI Key: FIGLPIFIEVRDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrido[2,3-e][1,3]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological and pharmacological activities. The unique arrangement of atoms in this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[2,3-e][1,3]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an alkyl halide, followed by cyclization to form the thiazine ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrido[2,3-e][1,3]thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted thiazine compounds .

Scientific Research Applications

2H-Pyrido[2,3-e][1,3]thiazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its pharmacological activities, this compound is investigated for potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2H-Pyrido[2,3-e][1,3]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Properties

IUPAC Name

2H-pyrido[2,3-e][1,3]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7-6(9-3-1)4-8-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGLPIFIEVRDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=CC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663838
Record name 2H-Pyrido[2,3-e][1,3]thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119504-49-3
Record name 2H-Pyrido[2,3-e][1,3]thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.